REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Br)=[C:4]([Cl:10])[CH:3]=1.[C-:11]#[N:12].[K+].C([O-])(O)=O.[Na+]>ClCCl.O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:11]#[N:12])=[C:4]([Cl:10])[CH:3]=1 |f:1.2,3.4,7.8|
|
Name
|
|
Quantity
|
7.19 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)CBr)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
4.94 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred 4 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with CH2Cl2 (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered on a silica gel pad
|
Type
|
WASH
|
Details
|
The pad is rinsed with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CC#N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.38 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |